
4-Isobutyryl-3-methyl-2-(trifluoromethyl)benzonitrile
Description
4-Isobutyryl-3-methyl-2-(trifluoromethyl)benzonitrile is a substituted benzonitrile derivative characterized by a trifluoromethyl (-CF₃) group at position 2, a methyl (-CH₃) group at position 3, and an isobutyryl (3-methylbutanoyl) group at position 4 of the benzene ring. The cyano (-CN) group at position 1 completes its structure.
Properties
Molecular Formula |
C13H12F3NO |
---|---|
Molecular Weight |
255.23 g/mol |
IUPAC Name |
3-methyl-4-(2-methylpropanoyl)-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C13H12F3NO/c1-7(2)12(18)10-5-4-9(6-17)11(8(10)3)13(14,15)16/h4-5,7H,1-3H3 |
InChI Key |
AIABFQYNKHVNMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C(F)(F)F)C#N)C(=O)C(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Isobutyryl-3-methyl-2-(trifluoromethyl)benzonitrile involves multiple steps, typically starting with the appropriate substituted benzonitrile. The synthetic route may include:
Nitrile Formation:
Substitution Reactions: Introduction of the isobutyryl and trifluoromethyl groups through substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-Isobutyryl-3-methyl-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: The trifluoromethyl and isobutyryl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Isobutyryl-3-methyl-2-(trifluoromethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Isobutyryl-3-methyl-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on proteins and enzymes. This interaction can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-Isobutyryl-3-methyl-2-(trifluoromethyl)benzonitrile with structurally related benzonitrile derivatives:
Structural and Functional Differences
- Substituent Effects: The isobutyryl group in the target compound increases steric bulk and lipophilicity compared to smaller groups (e.g., methoxy, hydroxy). This may enhance membrane permeability in bioactive contexts. Trifluoromethyl (-CF₃): Common in all analogs, this group enhances thermal stability and electron-withdrawing effects, influencing reactivity in substitution reactions .
Synthetic Accessibility :
Biological Relevance :
Physicochemical Properties
- Lipophilicity : The isobutyryl group elevates logP compared to methoxy (logP ~2.1) or hydroxy (logP ~1.8) analogs, favoring blood-brain barrier penetration.
- Melting Point : Expected to be higher than iodo derivatives (e.g., 123–124°C for 4-[5-(trifluoromethyl)pyrid-2-yl]benzonitrile ) due to increased molecular weight and rigidity.
- Stability : The trifluoromethyl group enhances resistance to oxidative degradation, as seen in fluorinated agrochemicals ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.